molecular formula C20H26N2O4S B5011335 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide

Cat. No. B5011335
M. Wt: 390.5 g/mol
InChI Key: BGYYMJVQKRTHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide, also known as ESI-09, is a small molecule inhibitor that has shown promising results in scientific research. ESI-09 has been found to target a specific protein, RAC1, which is involved in various cellular processes such as cell migration and proliferation.

Scientific Research Applications

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. In cardiovascular research, this compound has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In neurological research, this compound has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Mechanism of Action

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide works by inhibiting the activity of RAC1, a protein that plays a crucial role in various cellular processes such as cell migration, proliferation, and survival. RAC1 is involved in the formation of lamellipodia, which are cellular protrusions that allow cells to move and migrate. This compound inhibits the formation of lamellipodia by preventing the activation of RAC1, thereby inhibiting cell migration and invasion.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and facilitate cancer cell invasion. In cardiovascular research, this compound has been found to reduce oxidative stress and inflammation, which are key contributors to heart failure. In neurological research, this compound has been shown to reduce the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide is its specificity for RAC1, which allows for targeted inhibition of cell migration and invasion. This compound has also been found to have low toxicity and high bioavailability, making it a promising therapeutic agent. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Future Directions

There are several future directions for the scientific research of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide. One potential direction is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and infectious diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound, which may lead to the identification of new therapeutic targets.

Synthesis Methods

The synthesis of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide involves a multistep process that includes the reaction of 4-ethylphenol with p-toluenesulfonyl chloride, followed by the reaction of the resulting compound with isopropylamine and 4-methylphenylglycine. The final product, this compound, is obtained after purification through column chromatography.

properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-5-26-18-10-12-19(13-11-18)27(24,25)22(14-20(23)21-15(2)3)17-8-6-16(4)7-9-17/h6-13,15H,5,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYYMJVQKRTHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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